3,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with dimethyl groups and a piperidine ring bearing a methylsulfonyl group. The unique structure of this compound makes it an interesting subject for chemical and biological studies.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . The interaction often involves the formation of bonds with the target receptors, which can lead to changes in the receptor’s function and subsequently the cell’s behavior .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound and the nature of the interaction.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the nature of the interaction. Indole derivatives are known to have diverse biological activities, suggesting that they can have a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including alkylation and sulfonylation, to introduce the methylsulfonyl group.
Benzamide Formation: The benzamide core is prepared by reacting 3,5-dimethylbenzoic acid with appropriate amines under amide coupling conditions.
Final Coupling: The piperidine intermediate is then coupled with the benzamide core using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzamide core can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the benzamide can be reduced to form amines or alcohols.
Substitution: The methylsulfonyl group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the carbonyl group can produce amines or alcohols.
Scientific Research Applications
3,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can be compared with other similar compounds, such as:
3,5-dimethylbenzamide: Lacks the piperidine and methylsulfonyl groups, resulting in different chemical and biological properties.
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide: Lacks the dimethyl groups on the benzamide core, which may affect its reactivity and interactions.
3,5-dimethyl-N-(piperidin-4-yl)methyl)benzamide: Lacks the methylsulfonyl group, potentially altering its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-dimethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12-8-13(2)10-15(9-12)16(19)17-11-14-4-6-18(7-5-14)22(3,20)21/h8-10,14H,4-7,11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYQKGYGNFQBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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